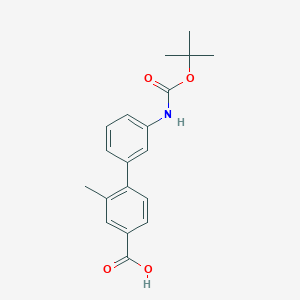
3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-BOC-Aminophenyl)-4-fluorobenzoic acid, often referred to as 3-(3-BOC-AP)-4-FB, is an organic compound with a molecular formula of C14H14FNO3. It is a white solid with a melting point of 124-126°C. It is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is also known for its ability to form stable complexes with metal ions, which makes it useful for a variety of applications.
科学的研究の応用
3-(3-BOC-AP)-4-FB has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of metal complexes, which are used in a variety of applications, including drug delivery, molecular imaging, and catalysis. Additionally, 3-(3-BOC-AP)-4-FB has been used in the synthesis of metal-organic frameworks (MOFs), which are used in the development of new materials for a variety of applications.
作用機序
The mechanism of action of 3-(3-BOC-AP)-4-FB is not well understood. However, it is believed that the compound can form stable complexes with metal ions, which can then be used in a variety of applications. The formation of these complexes is believed to be due to the presence of the 3-bromo-4-fluorobenzoic acid moiety, which can form hydrogen bonds with metal ions. Additionally, the presence of the aminophenyl group may also play a role in the formation of complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-BOC-AP)-4-FB are not well understood. However, it is believed that the compound may have some antioxidant activity, as it has been shown to scavenge reactive oxygen species in vitro. Additionally, it has been shown to inhibit the growth of several bacteria and fungi, suggesting that it may have some antimicrobial activity.
実験室実験の利点と制限
The main advantage of using 3-(3-BOC-AP)-4-FB in laboratory experiments is its ability to form stable complexes with metal ions. This makes it useful for a variety of applications, such as drug delivery, molecular imaging, and catalysis. Additionally, the compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments.
However, there are some limitations to using 3-(3-BOC-AP)-4-FB in laboratory experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the biochemical and physiological effects of the compound are not well understood, making it difficult to predict the results of experiments involving the compound.
将来の方向性
The future directions for 3-(3-BOC-AP)-4-FB are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential applications in drug delivery, molecular imaging, and catalysis. Additionally, research should be conducted to explore the potential of the compound to form stable complexes with other metal ions, as well as to explore the potential of the compound to form novel materials. Finally, research should be conducted to explore the potential of the compound to be used as an antioxidant, as well as its potential to be used as an antimicrobial agent.
合成法
3-(3-BOC-AP)-4-FB can be synthesized using a variety of methods. The most common method is the reaction of 3-bromo-4-fluorobenzoic acid with 3-amino-4-fluorobenzoic acid in the presence of a base. This reaction yields a mixture of 3-(3-BOC-AP)-4-FB and 3-amino-4-fluorobenzoic acid, which can be separated using column chromatography. Other methods for the synthesis of this compound include the reaction of 3-bromo-4-fluorobenzoic acid with 3-amino-4-fluorobenzoic acid in the presence of a strong acid, and the reaction of 3-bromo-4-fluorobenzoic acid with 3-bromo-4-fluorobenzoic acid in the presence of a strong base.
特性
IUPAC Name |
4-fluoro-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)14-10-12(16(21)22)7-8-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPCYEYEWQBUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412372.png)
![2-Methoxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412383.png)
![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412389.png)
![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412397.png)
![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412400.png)
![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412403.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)


![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)



